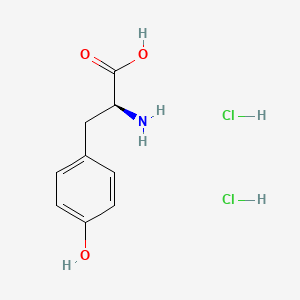![molecular formula C3H8N2O3S2 B585345 2-[2-Sulfo(ethyl-d4)]pseudourea CAS No. 1346602-43-4](/img/new.no-structure.jpg)
2-[2-Sulfo(ethyl-d4)]pseudourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Sulfo(ethyl-d4)]pseudourea typically involves the reaction of deuterated ethylamine with thiourea and sulfuric acid. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction scheme is as follows:
Step 1: Deuterated ethylamine is reacted with thiourea in the presence of sulfuric acid.
Step 2: The reaction mixture is heated to facilitate the formation of the sulfoethyl group.
Step 3: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
化学反応の分析
Types of Reactions
2-[2-Sulfo(ethyl-d4)]pseudourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pseudourea derivatives depending on the nucleophile used.
科学的研究の応用
2-[2-Sulfo(ethyl-d4)]pseudourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of deuterated compounds.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the formulation of dyes and cosmetics, particularly in products aimed at preventing gray hair
作用機序
The mechanism of action of 2-[2-Sulfo(ethyl-d4)]pseudourea involves its interaction with specific molecular targets. The sulfoethyl group can form strong interactions with proteins, altering their structure and function. This interaction is crucial in proteomics research, where the compound is used to label and study proteins. The deuterium atoms in the compound provide additional stability and enable precise tracking in experimental studies .
類似化合物との比較
Similar Compounds
2-[2-Sulfo(ethyl)]pseudourea: The non-deuterated analog of 2-[2-Sulfo(ethyl-d4)]pseudourea.
2-[2-Sulfo(propyl)]pseudourea: A similar compound with a propyl group instead of an ethyl group.
2-[2-Sulfo(butyl)]pseudourea: A similar compound with a butyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and enable precise tracking in research applications. This makes it particularly valuable in proteomics and other fields where accurate labeling and tracking of molecules are essential .
特性
CAS番号 |
1346602-43-4 |
|---|---|
分子式 |
C3H8N2O3S2 |
分子量 |
188.252 |
IUPAC名 |
2-carbamimidoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonic acid |
InChI |
InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i1D2,2D2 |
InChIキー |
LTHWZZOUNJCHES-LNLMKGTHSA-N |
SMILES |
C(CS(=O)(=O)O)SC(=N)N |
同義語 |
2-[(Aminoiminomethyl)thio](ethane-d4)sulfonic Acid; 2-S-Thiuronium (Ethane-d4)sulfonate; 2-(Amidinothio)(ethane-d4)sulfonic Acid; 2-S-Thiuronium (Ethane-d4)sulfonate; Carbamimidothioic Acid 2-Sulfo(ethyl-d4) Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B585267.png)
![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)






![5H-1,6-Dioxa-benzo[c]phenanthren-2-one](/img/structure/B585281.png)

